

The N-methylpiperidine-4-carboxamide Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **N-methylpiperidine-4-carboxamide**

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Abstract

The **N-methylpiperidine-4-carboxamide** core is a recurring and highly valued structural motif in contemporary drug discovery. Its prevalence across a spectrum of therapeutic targets underscores its significance as a privileged scaffold. This technical guide provides an in-depth analysis of the multifaceted role of **N-methylpiperidine-4-carboxamide** in medicinal chemistry, designed for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into versatile synthetic strategies, and critically examine its application in the design of potent and selective therapeutic agents, including PARP inhibitors, CCR5 antagonists, and CNS-targeting compounds. Through detailed case studies, structure-activity relationship (SAR) analyses, and explicit experimental protocols, this guide aims to provide a comprehensive understanding of why and how this scaffold contributes to the development of successful drug candidates.

Introduction: The Strategic Value of the N-methylpiperidine-4-carboxamide Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, with the piperidine ring being one of the most frequently incorporated scaffolds in FDA-approved drugs.^[1] The **N-methylpiperidine-4-carboxamide** moiety combines several key features that make it particularly attractive for medicinal chemistry. The tertiary amine of the N-

methylpiperidine imparts basicity, which can be crucial for aqueous solubility and for forming key interactions with biological targets.^[2] The piperidine ring itself offers a conformationally constrained yet flexible three-dimensional structure that can effectively orient substituents into optimal binding pockets. Furthermore, the 4-carboxamide group provides a versatile handle for introducing a wide array of chemical diversity and can act as both a hydrogen bond donor and acceptor.^[3] This unique combination of properties allows the scaffold to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.^[4]

This guide will illuminate the causality behind the successful application of this scaffold, moving beyond a simple cataloging of its presence in various compounds to a deeper analysis of its contribution to molecular recognition, metabolic stability, and overall drug-like properties.

Physicochemical Properties and Their Implications

The physicochemical properties of the **N-methylpiperidine-4-carboxamide** core are fundamental to its utility in drug design. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value (Predicted/Experimental)	Implication in Drug Design
Molecular Weight	142.20 g/mol [5]	Provides a low molecular weight starting point, allowing for the addition of other functionalities without violating Lipinski's Rule of Five.
pKa (of the piperidine nitrogen)	~8.5 - 10.1 (for N-methylpiperidine) [6]	The basicity ensures that a significant portion of the molecules are protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in binding pockets.
cLogP	-0.5 to 0.5 (Predicted)	The relatively low lipophilicity of the core scaffold helps to balance the often-lipophilic substituents required for potent target engagement, aiding in the overall optimization of the ADME profile.
Hydrogen Bond Donors/Acceptors	Donors: 1, Acceptors: 2 [5]	The carboxamide group's ability to participate in hydrogen bonding is critical for anchoring the molecule within a target's binding site.

The hydrochloride salt form of **N-methylpiperidine-4-carboxamide** is often utilized to improve solubility and stability, making it more amenable to use in aqueous environments for both chemical reactions and biological assays.[\[2\]](#)

Synthetic Strategies: Building upon the Core

The synthesis of **N-methylpiperidine-4-carboxamide** and its derivatives can be achieved through several reliable and scalable routes. The choice of a particular synthetic pathway often depends on the desired substituents and the overall complexity of the target molecule.

General Synthesis of the **N-methylpiperidine-4-carboxamide** Core

A common and efficient method to prepare the core scaffold involves the amidation of a suitable piperidine-4-carboxylic acid derivative.

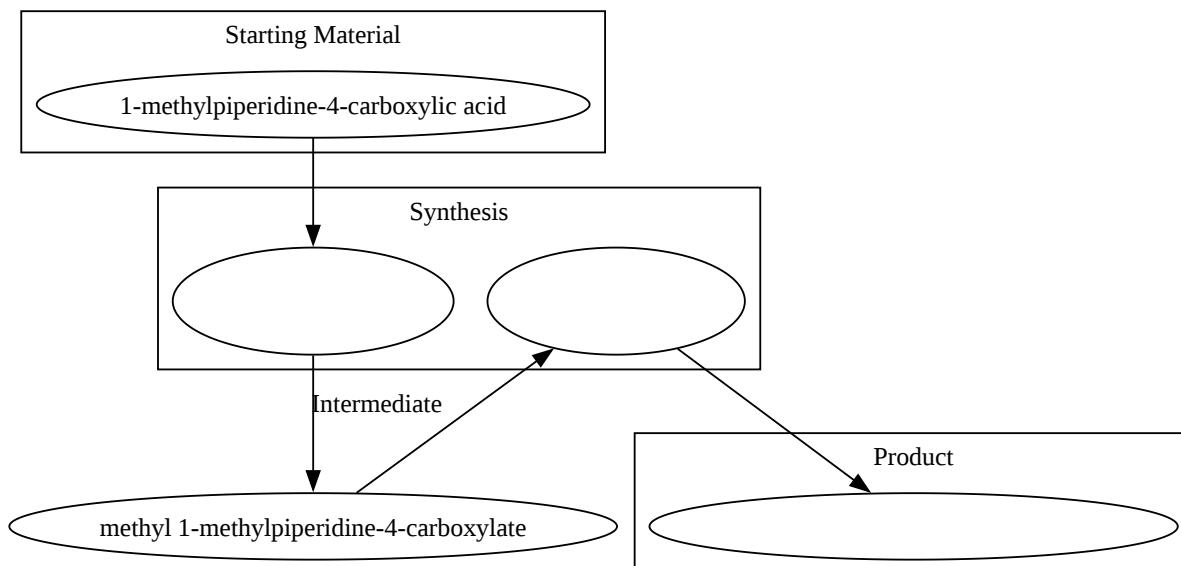
Experimental Protocol: Synthesis of **N-methylpiperidine-4-carboxamide**

Step 1: Esterification of 1-methylpiperidine-4-carboxylic acid

- To a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride (1 equivalent) in methanol (approximately 2 M concentration), cool the mixture to -10 °C using an ice-salt bath.^[7]
- Slowly add thionyl chloride (1.5 equivalents) dropwise, maintaining the temperature below 0 °C.^[7]
- After the addition is complete, allow the reaction mixture to warm to 40 °C and stir for 2 hours.^[7]
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully neutralize the solution to approximately pH 8 with a saturated aqueous solution of sodium carbonate.
- Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate.^[7]

Step 2: Amidation with Methylamine

- Dissolve the methyl 1-methylpiperidine-4-carboxylate (1 equivalent) in a solution of methylamine in a suitable solvent (e.g., methanol or THF).
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **N-methylpiperidine-4-carboxamide**.



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Case Studies in Medicinal Chemistry

The true value of the **N-methylpiperidine-4-carboxamide** scaffold is best illustrated through its successful application in the development of clinical candidates and approved drugs.

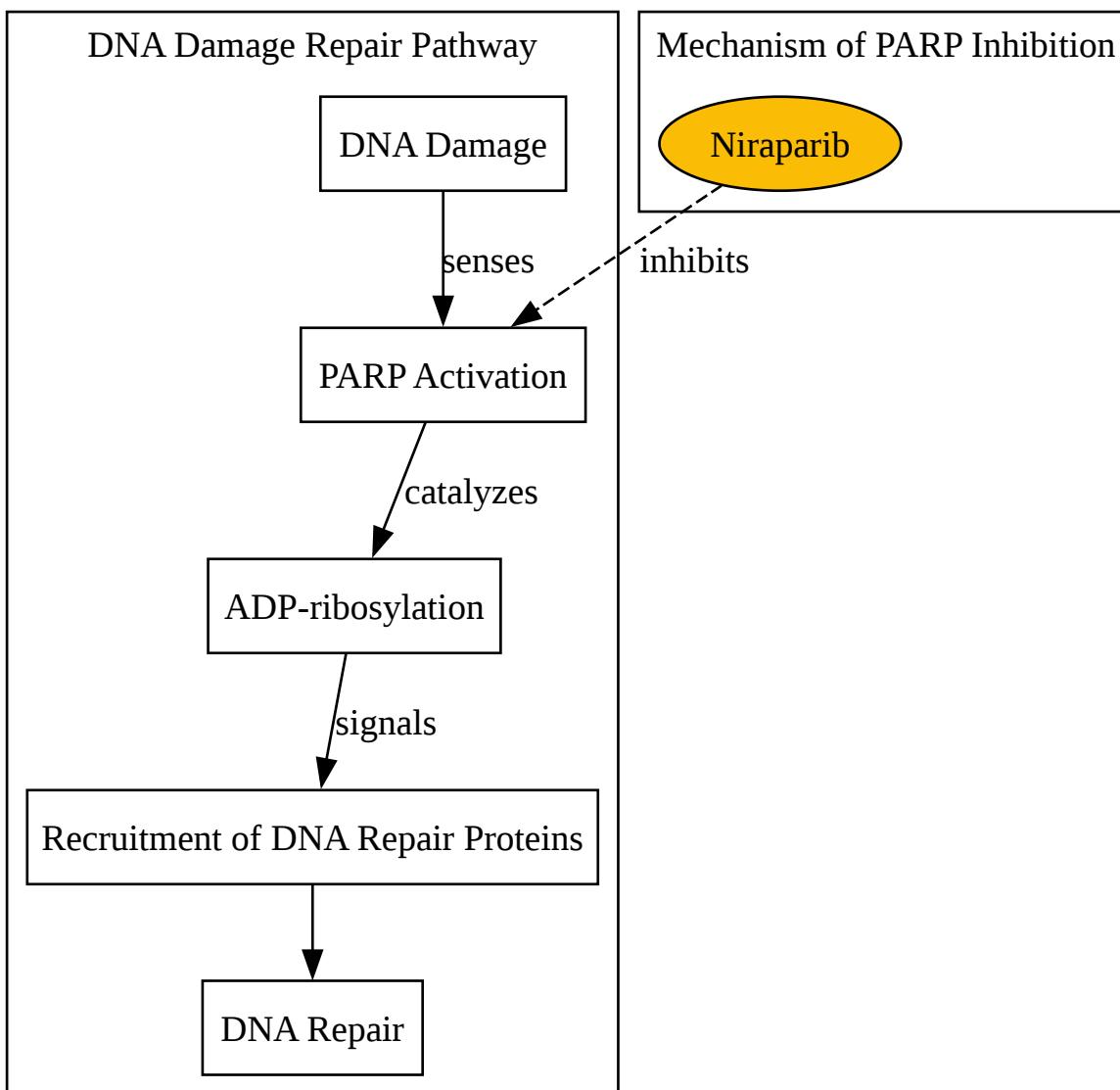
PARP Inhibitors: The Niraparib Story

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways. Niraparib (MK-4827), an approved PARP inhibitor, features a piperidine moiety, though not the N-methylated version, that is critical for its activity. The core piperidine structure in Niraparib correctly orients the phenyl-indazole group for optimal interaction with the PARP enzyme.^[8]

The synthesis of Niraparib is a multi-step process that highlights the versatility of piperidine chemistry in constructing complex molecules.^{[9][10]}

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

- Coat a 96-well plate with histone proteins.
- Add a reaction mixture containing the PARP enzyme, activated DNA, biotinylated Poly(ADP-ribose), and varying concentrations of the test inhibitor (e.g., Niraparib).
- Incubate the plate to allow for the PARP-catalyzed incorporation of biotinylated Poly(ADP-ribose) onto the histones.
- Wash the plate to remove unincorporated reagents.
- Add Streptavidin-HRP conjugate, which will bind to the biotinylated Poly(ADP-ribose).
- After another wash step, add a colorimetric HRP substrate (e.g., TMB).
- Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to PARP activity, and a decrease in signal indicates inhibition.



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CCR5 Antagonists for HIV Treatment: The Case of TAK-220

The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV-1 to enter host cells.^[11] CCR5 antagonists block this interaction, preventing viral entry. The piperidine-4-carboxamide moiety is a key feature in several CCR5 antagonists, including the clinical candidate TAK-220.^[11] In these molecules, the N-substituted piperidine-4-carboxamide structure serves to orient the larger aromatic substituents in a manner that

effectively blocks the CCR5 co-receptor. The metabolic stability conferred by this scaffold was a significant factor in the selection of TAK-220 for clinical development.[11]

Table of Representative CCR5 Antagonists with a Piperidine-4-carboxamide Core

Compound	CCR5 Binding Affinity (IC50, nM)	Anti-HIV-1 Activity (EC50, nM)	Reference
TAK-220	3.5	1.1	[11]
Compound 5f	-	5.8	[11]

Experimental Protocol: CCR5 Binding Assay

- Prepare cell membranes from a cell line engineered to express the human CCR5 receptor (e.g., CHO/CCR5 cells).[12]
- In a 96-well plate, incubate the cell membranes with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]RANTES) and varying concentrations of the test compound.[12]
- Allow the binding to reach equilibrium.
- Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the IC50 value from the dose-response curve.

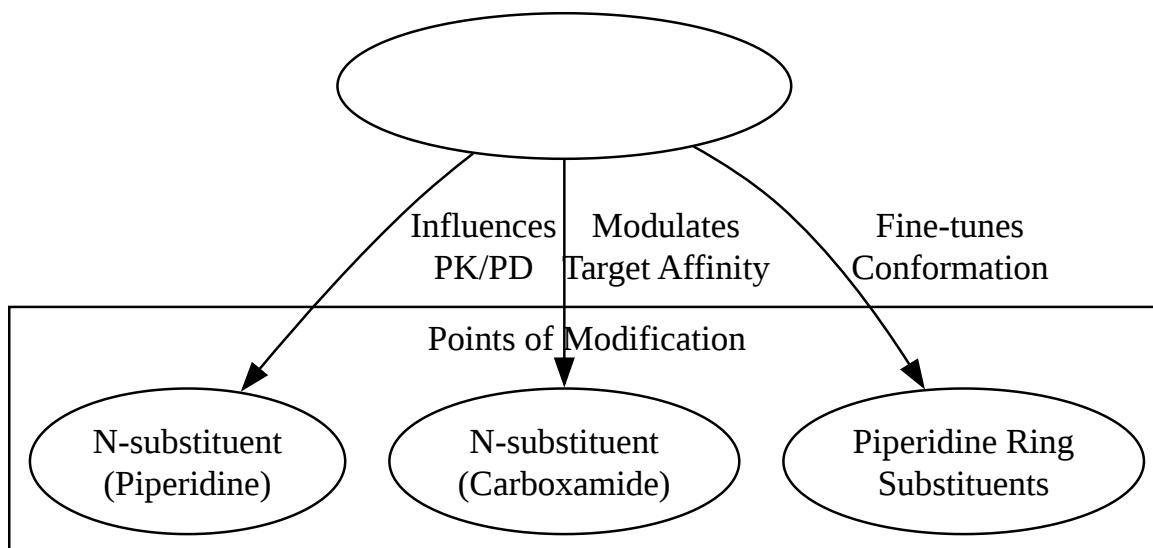
CNS Drug Discovery

The **N-methylpiperidine-4-carboxamide** scaffold is also a valuable building block for agents targeting the central nervous system (CNS).[2][13] Its physicochemical properties, particularly its basicity and potential for hydrogen bonding, make it well-suited for interacting with neurotransmitter receptors and transporters. Derivatives of this scaffold have been investigated

as potential treatments for a range of neurological and psychiatric disorders.[\[13\]](#) For instance, N-benzylpiperidine carboxamide derivatives have been explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[\[14\]](#)

Structure-Activity Relationships (SAR)

The systematic modification of the **N-methylpiperidine-4-carboxamide** scaffold has led to a deep understanding of the structure-activity relationships that govern its interaction with various biological targets.



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- N-substituent of the piperidine ring: The nature of the substituent on the piperidine nitrogen is critical for modulating the overall physicochemical properties of the molecule, including its basicity and lipophilicity. This position is often exploited to introduce larger groups that can interact with extended binding pockets or to attach linkers to other pharmacophoric elements.
- N-substituent of the carboxamide: This position is a primary site for introducing diversity to achieve potent and selective target engagement. Aromatic and heteroaromatic substituents are commonly employed here to engage in pi-stacking and other specific interactions with the target protein.

- Substitution on the piperidine ring: While less common, substitution on the piperidine ring itself can be used to fine-tune the conformational preferences of the scaffold, which can have a significant impact on binding affinity and selectivity.

Conclusion and Future Perspectives

The **N-methylpiperidine-4-carboxamide** scaffold has firmly established its place as a privileged structure in medicinal chemistry. Its inherent drug-like properties, synthetic tractability, and demonstrated success in a variety of therapeutic areas make it a highly attractive starting point for the design of new therapeutic agents. The case studies of PARP inhibitors, CCR5 antagonists, and CNS-active compounds highlight the versatility of this core in generating potent and selective molecules with favorable pharmacokinetic profiles.

Future research will undoubtedly continue to leverage the unique attributes of the **N-methylpiperidine-4-carboxamide** scaffold. The exploration of novel derivatives targeting a wider range of biological targets is an active area of investigation. Furthermore, the application of this core in the development of chemical probes and diagnostic agents represents a promising avenue for future research. As our understanding of disease biology continues to evolve, the strategic application of proven scaffolds like **N-methylpiperidine-4-carboxamide** will remain a cornerstone of successful drug discovery.

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